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molecular formula C10H10ClN3O2 B8669670 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B8669670
M. Wt: 239.66 g/mol
InChI Key: MLBZAPHWNMNAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073924B2

Procedure details

To a 100 mL round bottom flask was charged 10% Pd/C(degussa) (0.213 g, 0.100 mmol), under N2 followed by addition of ca. 5 mL EtOH. The slurry was stirred followed by addition of 6-chloro-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (0.48 g, 2.003 mmol) and ethanol (22 mL). Next added Et3N (0.837 mL, 6.01 mmol) and stirred for 5 min under nitrogen. The contents were then stirred under an atmosphere of hydrogen (1 atm) for 6 h at RT. The vessel was then flushed with nitrogen and the contents diluted with DCM (10 mL) and a small amount of celite. The contents were stirred for 10 min., filtered through analytical grade celite and washed with 10% MeOH/DCM, EtOH, then DCM. The filtrate was concentrated in vacuo to a residue and dried on hi-vacuum overnight. The solid was treated with water and adjusted to pH 3 with 1M HCl. The contents were filtered, air-dried and then dried in hi-vacuum oven at 45° C. for 18 h. The title compound was collected as 0.326 g (78%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.52 (d, J=6.82 Hz, 6 H) 5.28 (quin, J=6.69 Hz, 1 H) 7.70 (d, J=4.55 Hz, 1 H) 8.39 (s, 1 H) 8.73 (d, J=4.55 Hz, 1 H) 13.91 (br. s., 1 H). LCMS(ES) [M+H]+ 205.9
[Compound]
Name
Pd/C(degussa)
Quantity
0.213 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.837 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([C:14]([OH:16])=[O:15])[C:5]2[CH:10]=[N:9][N:8]([CH:11]([CH3:13])[CH3:12])[C:6]=2[N:7]=1.CCN(CC)CC>C(O)C>[CH:11]([N:8]1[C:6]2[N:7]=[CH:2][CH:3]=[C:4]([C:14]([OH:16])=[O:15])[C:5]=2[CH:10]=[N:9]1)([CH3:13])[CH3:12]

Inputs

Step One
Name
Pd/C(degussa)
Quantity
0.213 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.48 g
Type
reactant
Smiles
ClC=1C=C(C2=C(N1)N(N=C2)C(C)C)C(=O)O
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.837 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 5 min under nitrogen
Duration
5 min
STIRRING
Type
STIRRING
Details
The contents were then stirred under an atmosphere of hydrogen (1 atm) for 6 h at RT
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The vessel was then flushed with nitrogen
ADDITION
Type
ADDITION
Details
the contents diluted with DCM (10 mL)
STIRRING
Type
STIRRING
Details
The contents were stirred for 10 min.
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered through analytical grade celite
WASH
Type
WASH
Details
washed with 10% MeOH/DCM, EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to a residue
CUSTOM
Type
CUSTOM
Details
dried on hi-vacuum overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The solid was treated with water
FILTRATION
Type
FILTRATION
Details
The contents were filtered
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
dried in hi-vacuum oven at 45° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The title compound was collected as 0.326 g (78%)

Outcomes

Product
Name
Type
Smiles
C(C)(C)N1N=CC2=C1N=CC=C2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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